(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine .
- 2-substituted-1,4-thiazin-3-one derivatives .
Uniqueness
(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H21N3O2S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-12-28-19-11-7-8-16(13-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3/b20-14- |
InChI Key |
KKWQQFFUDLBVHB-ZHZULCJRSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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